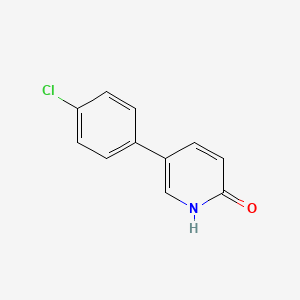![molecular formula C10H20O4 B1354104 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane CAS No. 531521-23-0](/img/structure/B1354104.png)
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane
Overview
Description
“3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane” is a chemical compound with the CAS Number: 531521-23-0 . It has a molecular weight of 204.27 and its IUPAC name is 3-((2-(2-methoxyethoxy)ethoxy)methyl)-3-methyloxetane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20O4/c1-10(8-14-9-10)7-13-6-5-12-4-3-11-2/h3-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.27 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Polymer Electrolytes for Lithium Batteries
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane has been utilized in the synthesis and application of polymer electrolytes. For example, a study by Lin Ye et al. (2012) focused on the preparation of homo- and copolymers from this compound, demonstrating their potential as polymer electrolytes for lithium batteries. The ionic conductivity of these polymers was found to be significant, indicating their suitability for use in lithium-ion battery technology (Ye et al., 2012).
Hyperbranched Copolyethers
Another research, conducted by Lin Ye et al. (2007), explored the synthesis of hyperbranched copolyethers derived from 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane and 3-hydroxymethyl-3′-methyloxetane. These copolyethers showed high ionic conductivity and thermostability, making them suitable for solid polymer electrolytes (Ye et al., 2007).
Electrolyte Solvents in Li-ion Batteries
The compound has also been used in the synthesis of novel silane compounds as electrolyte solvents for lithium-ion batteries. A study by K. Amine et al. (2006) demonstrated that these silane molecules, including 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane derivatives, exhibit high lithium-ion conductivities and are stable in battery applications (Amine et al., 2006).
Antimicrobial Copolyoxetanes
In the field of biomedical research, this compound was used in the synthesis of copolyoxetanes with antimicrobial properties. A study by S. Chakrabarty et al. (2011) highlighted the effectiveness of these copolyoxetanes as antimicrobials, with a focus on their solution antimicrobial efficacy, hemocompatibility, and potential as therapeutic agents (Chakrabarty et al., 2011).
properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxymethyl]-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(8-14-9-10)7-13-6-5-12-4-3-11-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUYJVGVQRKKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461928 | |
| Record name | Oxetane, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane | |
CAS RN |
531521-23-0 | |
| Record name | Oxetane, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



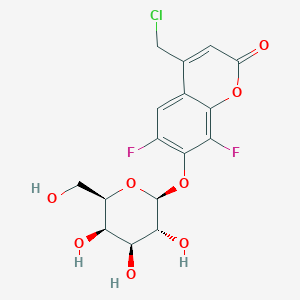
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)
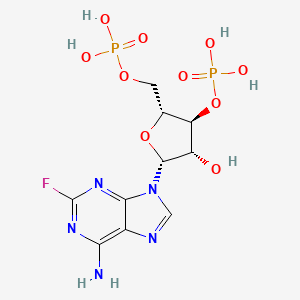

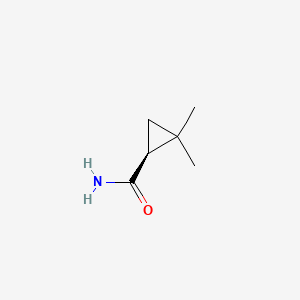
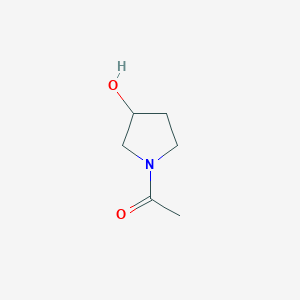
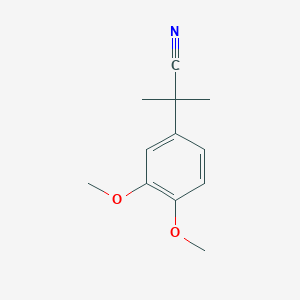
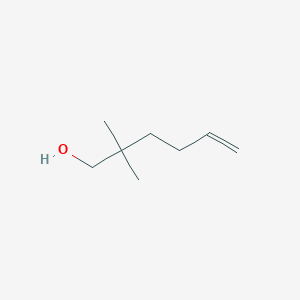
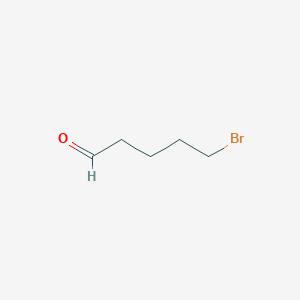
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)
